1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a pyrrolidine ring modified at the 3-position with a cyclopropylmethoxy group and a 2-fluorophenoxy moiety. This structure combines lipophilic (cyclopropylmethoxy) and aromatic (fluorophenoxy) elements, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-12(22-16-5-3-2-4-15(16)18)17(20)19-9-8-14(10-19)21-11-13-6-7-13/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHGKMSULCTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OCC2CC2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-fluorophenoxy)propan-1-one, a compound belonging to the pyrrolidine class, has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a fluorophenoxy moiety. Its chemical structure is crucial for its interactions with biological targets.
Pharmacological Profile
Recent studies have highlighted the following biological activities associated with this compound:
- Phosphodiesterase Inhibition : The compound exhibits selective inhibition of phosphodiesterase type 4 (PDE4), which is implicated in various inflammatory and neurological disorders. In vitro assays showed an IC50 value of approximately 47 nM against PDE4D, indicating significant potency compared to other PDE isoforms .
- Anti-inflammatory Effects : The compound effectively reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, suggesting its potential for treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that it may possess antitumor properties, particularly against certain cancer cell lines. The compound has shown selective cytotoxicity towards tumor cells without affecting normal human keratinocytes, making it a candidate for further development in cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- PDE4D Inhibition : By inhibiting PDE4D, the compound increases intracellular cAMP levels, leading to reduced inflammation and enhanced neuronal signaling .
- Cytokine Modulation : The modulation of cytokine release is believed to involve the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .
Study 1: Anti-inflammatory Activity
In a controlled study using guinea pig models, the compound significantly reduced bronchial eosinophilia and airway hyperactivity. This was measured by evaluating airway function post-treatment, demonstrating its potential utility in managing chronic respiratory conditions .
Study 2: Antitumor Efficacy
A recent investigation assessed the compound's effects on MDA-MB-231 breast cancer cells. Results indicated that it inhibited cell proliferation through interactions with cell cycle regulators such as CDK4 and cyclin D1. Additionally, it prevented tumor growth in xenograft models, reinforcing its promise as an anticancer agent .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Activity | IC50 Value | Effect | Model |
|---|---|---|---|
| PDE4D Inhibition | 47 nM | Anti-inflammatory | In vitro |
| Cytokine Release | N/A | Reduced TNF-α and IL-6 | Cellular models |
| Antitumor Activity | N/A | Inhibited proliferation of cancer cells | In vitro & vivo |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the broader class of 1-aryl-2-(heterocyclic)propan-1-ones. Key structural comparisons include:
Pharmacological and Physicochemical Comparisons
- Metabolic Stability: Fluorine substitution (as in 2-fluorophenoxy) may reduce oxidative metabolism, contrasting with methylenedioxy groups in MDPV, which are prone to demethylenation .
- Receptor Interactions: Pyrrolidinyl substituents are associated with monoamine transporter inhibition, but the cyclopropylmethoxy group’s steric effects could modulate affinity compared to simpler pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
